Product packaging for L-4-Methoxymandelic acid(Cat. No.:CAS No. 75172-66-6)

L-4-Methoxymandelic acid

Cat. No.: B1311138
CAS No.: 75172-66-6
M. Wt: 182.17 g/mol
InChI Key: ITECRQOOEQWFPE-QMMMGPOBSA-N
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Description

Historical Context and Significance in Chemical Research

Mandelic acid and its derivatives have long been recognized as important intermediates in chemical synthesis. nih.govzju.edu.cnresearchgate.net Research into methods for synthesizing mandelic acid from precursors like benzaldehyde (B42025) has been ongoing for many years, with modern procedures employing techniques such as phase transfer catalysis and ultrasonic irradiation to improve yields and reaction times. researchgate.net The synthesis of substituted mandelic acids, including 4-methoxymandelic acid, has also been a focus, often starting from materials like anisole (B1667542) and glyoxylic acid. google.com

The significance of these compounds, particularly their enantiomerically pure forms, stems from their application as building blocks in the pharmaceutical industry for creating semisynthetic penicillins and cephalosporins. nih.govzju.edu.cnresearchgate.net Furthermore, they serve as valuable chiral resolving agents for separating racemic mixtures of other chemical compounds, such as alcohols and amines. nih.govzju.edu.cn The study of the oxidation of mandelic acid derivatives, which can yield commercially important aldehydes and benzoic acids, has also been a notable area of research. researchgate.net

Academic Importance as a Chiral Compound

The primary academic importance of L-4-Methoxymandelic acid lies in its chirality. As an enantiomerically pure compound, it is a valuable tool in stereochemistry and asymmetric synthesis. google.comgoogle.com Chiral compounds are critical in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities.

This compound and its relatives are extensively used as chiral resolving agents. researchgate.net The process of resolution involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent, like this compound, to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization. Once separated, the resolving agent can be cleaved to yield the pure enantiomers of the original racemic compound.

Furthermore, this compound serves as a chiral synthon, a building block used to introduce a specific stereocenter into a larger molecule during synthesis. nih.govzju.edu.cn Its use in the synthesis of complex chiral molecules, including pharmaceuticals, is a key area of its application in academic and industrial research. nih.gov The development of analytical methods to separate the enantiomers of 4-methoxymandelic acid itself is also a significant research focus, employing techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases or chiral mobile phase additives. nih.govzju.edu.cnnih.govrsc.org

PropertyValue
Chemical Formula C₉H₁₀O₄ chembk.com
Molecular Weight 182.17 g/mol sigmaaldrich.com
Appearance White crystalline solid chembk.com
Melting Point 108-111 °C sigmaaldrich.com
Solubility Slightly soluble in water, more soluble in organic solvents chembk.com
CAS Number 75172-66-6 chembk.com

Overview of Research Trajectories

Research involving this compound has followed several distinct yet interconnected trajectories.

A major research area is its enantioselective synthesis and resolution . Scientists continuously explore more efficient methods to produce enantiomerically pure 4-methoxymandelic acid. This includes enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. researchgate.net Lipases are commonly studied for the transesterification of racemic 4-methoxymandelic acid for this purpose. researchgate.net Another approach involves chromatographic separation using chiral stationary phases (CSPs) or chiral mobile phase additives in techniques like HPLC and supercritical fluid chromatography (SFC). nih.govzju.edu.cnnih.govnih.gov Studies in this area focus on optimizing separation conditions, such as the type of chiral selector, mobile phase composition, and temperature, to achieve baseline resolution of the enantiomers. nih.govzju.edu.cn

Another significant trajectory is its application as a chiral auxiliary and building block in asymmetric synthesis . Research demonstrates its use in the synthesis of other valuable chiral compounds. For instance, it has been used as a starting material in the synthesis of GPR88 receptor agonists and other complex organic molecules. nih.gov This line of research is crucial for the development of new pharmaceuticals and fine chemicals where specific stereochemistry is required for biological activity.

A third area of investigation involves the study of its chemical transformations , such as oxidation. Research has explored the oxidation of 4-methoxymandelic acid, catalyzed by various agents, to produce 4-methoxybenzaldehyde (B44291) and 4-methoxybenzoic acid. researchgate.net These products are themselves valuable chemicals. More recently, photocatalytic methods using combined catalysts are being explored for the green production of aromatic aldehydes from mandelic acid derivatives in aqueous media. rsc.org

Separation TechniqueChiral Selector/Stationary PhaseMobile Phase (Example)Resolution Factor (Rs)Reference
HPLCCHIRALPAK® ICn-hexane/isopropanol (B130326)/TFA (90/10/0.1)2.14 nih.govzju.edu.cn
HPLCHydroxypropyl-β-cyclodextrin (HP-β-CD)Acetonitrile/Phosphate Buffer (pH 2.68)~1.2 nih.gov
HPLCIsoleucine Ionic Liquid/Cu(II)CH₃OH-H₂O (20/80, v/v)Baseline Separation rsc.org
SFCChiralpak AD-3CO₂/Methanol/TFA>1.5 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B1311138 L-4-Methoxymandelic acid CAS No. 75172-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITECRQOOEQWFPE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426245
Record name L-4-Methoxymandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75172-66-6
Record name L-4-Methoxymandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Chemoenzymatic Synthesis Approaches

Lipase-Catalyzed Transesterification for Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the newly formed product. nih.gov Lipases are particularly effective for the kinetic resolution of racemic mandelic acids and their derivatives through transesterification or hydrolysis. researchgate.netnih.govpolimi.it The process typically involves the acylation of the hydroxyl group of one enantiomer of a racemic 4-methoxymandelic acid ester, leaving the other enantiomer unreacted.

The efficiency and selectivity of lipase-catalyzed kinetic resolution are highly dependent on various reaction parameters. Optimization of these factors is crucial for achieving high enantiomeric excess (ee) and yield.

Temperature: Enzyme activity is sensitive to temperature. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation and reduced stability. nih.gov Studies on lipase-catalyzed resolutions have shown that optimal temperatures can range from 20°C to 60°C, depending on the specific lipase (B570770) and support used. nih.govmdpi.com For instance, the optimal temperature for free and immobilized lipases can differ, with immobilization often increasing thermal stability. mdpi.com

Enzyme Activity and Loading: The amount of enzyme used directly impacts the reaction rate. Hyper-activating lipases through immobilization on hydrophobic supports can significantly enhance their specific activity. springernature.com The optimal enzyme load is a balance between reaction time and cost; for example, in some amidation reactions, a 15 wt% enzyme loading was found to be optimal in a solvent-free system. nih.gov

Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition, reducing the reaction rate and efficiency. researchgate.net The ratio of the acyl donor (e.g., vinyl acetate) to the substrate is also a critical parameter. In the kinetic resolution of a similar compound, increasing the acyl donor from 3 to over 100 equivalents (using it as the solvent) led to a perfect 50% conversion and high enantiomeric excess for both the product and the remaining substrate. mdpi.com

Solvent: The choice of solvent is critical as it affects enzyme activity and stability. Green solvents like 2-MeTHF are increasingly preferred over traditional organic solvents to improve the environmental sustainability of the process. nih.govmdpi.com

The following table summarizes the impact of various parameters on lipase-catalyzed reactions, based on findings from related systems.

ParameterGeneral Effect on ReactionOptimized Range/Condition Examples
Temperature Affects enzyme activity and stability.30°C - 60°C nih.govnih.govmdpi.com
Enzyme Load Influences reaction rate and process cost.10-15 wt% relative to substrate nih.govmdpi.com
Substrate Ratio Impacts conversion and enantioselectivity.High acyl donor excess (e.g., used as solvent) mdpi.com
pH (for hydrolysis) Crucial for maintaining optimal enzyme conformation and activity.pH 7 found optimal for some lipase resolutions nih.gov

Understanding the kinetics of the enzymatic resolution is essential for process optimization and scale-up. Lipase-catalyzed transesterification reactions involving two substrates and producing two products are often described by the Ping-Pong Bi-Bi mechanism. researchgate.netmdpi.comnih.gov

In this mechanism, the first substrate (e.g., the 4-methoxymandelic acid ester) binds to the enzyme, leading to the formation of an acyl-enzyme intermediate and the release of the first product (the alcohol). mdpi.com Subsequently, the second substrate (the acyl donor) binds to the modified enzyme, and the acyl group is transferred, forming the second product (the acylated 4-methoxymandelic acid) and regenerating the free enzyme. mdpi.comrsc.org This model has been successfully applied to the kinetic resolution of racemic mandelic acid. researchgate.net Kinetic models based on this mechanism can be developed to predict the reaction's behavior under different conditions, although they can become complex if substrate or product inhibition occurs. researchgate.netnih.gov

Immobilizing enzymes on solid supports is a key strategy to enhance their stability, facilitate their recovery, and enable their reuse in continuous or batch processes. mdpi.commdpi.com

Methods: Common immobilization techniques for lipases include physical adsorption, covalent attachment, and entrapment. mdpi.com Adsorption onto hydrophobic supports is particularly effective for lipases, as it can induce a conformational change that opens the active site, leading to hyper-activation. springernature.com

Stability: Immobilization generally increases the enzyme's resistance to changes in temperature and pH. nih.govmdpi.com For example, an immobilized lipase was found to retain over 80% of its relative activity across a broad pH (7 to 10) and temperature (20 to 60 °C) range. nih.gov Immobilized enzymes also exhibit significantly better operational and storage stability, with some preparations being reused for over 28 cycles without significant loss of activity. nih.gov

Immobilization Support/MethodKey Advantages
Hydrophobic Supports (e.g., Celite, Amberlite) Can cause hyper-activation, improves activity and stability in organic media. researchgate.netspringernature.com
Alginate Entrapment Simple method, good for whole-cell immobilization. nih.gov
Cross-linking on Diatomite High relative activity, excellent operational and storage stability. nih.gov
Magnetic Nanoparticles Easy separation from reaction medium, good reusability. researchgate.net

Nitrilase-Mediated Biotransformation of Mandelonitrile

An alternative and highly efficient route to chiral mandelic acids is the enantioselective hydrolysis of the corresponding mandelonitrile, catalyzed by nitrilase enzymes. acs.org Nitrilases convert the nitrile group directly to a carboxylic acid. almacgroup.com This method is attractive due to its potential for 100% theoretical yield through a dynamic kinetic resolution process. The unreacted (S)-mandelonitrile can racemize spontaneously under the reaction conditions, making the entire racemic substrate available for conversion to the desired (R)- or (L)-acid. researchgate.net

Whole cells of recombinant microorganisms, particularly Escherichia coli, are often used as biocatalysts for nitrilase-mediated reactions. nih.govacs.org Expressing the nitrilase gene from organisms like Alcaligenes faecalis or Pseudomonas putida in E. coli provides a robust and cost-effective source of the enzyme. nih.govnih.gov

Research has demonstrated the successful use of immobilized recombinant E. coli cells for the production of (R)-mandelic acid from racemic mandelonitrile. nih.govnih.gov Cells can be immobilized by entrapment in matrices like alginate or by cross-linking, which significantly enhances their operational stability for repeated use. nih.govnih.gov For the synthesis of a related compound, (R)-2-methoxymandelic acid, a one-pot process was developed using a recombinant E. coli expressing an engineered nitrilase, achieving high enantiomeric excess (97% ee) and good isolated yield (70%) on a multigram scale. acs.org This approach is directly applicable to the synthesis of L-4-methoxymandelic acid.

The following table details findings from studies using recombinant E. coli for producing mandelic acid derivatives.

Nitrilase SourceSubstrateKey Process FeatureProduct AchievedReference
Alcaligenes faecalis(R,S)-mandelonitrileImmobilized E. coli cells, 28 cycles of reuse(R)-Mandelic acid nih.gov
Pseudomonas putida(R,S)-mandelonitrileImmobilized E. coli in packed bed reactor(R)-Mandelic acid (>90% conversion) nih.gov
Burkholderia cenocepacia J2315(R,S)-mandelonitrileFed-batch reaction to alleviate substrate inhibition(R)-Mandelic acid (99.1% ee) acs.org
Engineered BCJ23152-methoxybenzaldehyde + CyanideOne-pot dynamic kinetic resolution(R)-2-Methoxymandelic acid (97% ee) acs.org
Enzyme Optimization and Protein Engineering for Enhanced Selectivity and Activity

The biocatalytic production of this compound, particularly the (R)-enantiomer, has been significantly advanced through the strategic optimization of enzymes, primarily nitrilases. Rational protein engineering of the wild-type nitrilase from Burkholderia cenocepacia J2315 (BCJ2315) serves as a prime example of these efforts. acs.orgalmacgroup.com By employing computational tools such as molecular docking and B-factor analyses, researchers can identify key amino acid residues that influence the enzyme's selectivity, activity, and stability. acs.orgalmacgroup.com

This in-silico approach allows for the creation of focused libraries of mutants, which are then screened to identify variants with improved properties. acs.org For instance, research on the closely related o-chloromandelonitrile hydrolysis identified specific "hot spots" for mutation within the BCJ2315 nitrilase, such as T49, I113, Y199, and T310. sigmaaldrich.com Through site saturation mutagenesis at these positions, a double mutant, I113M/Y199G, was created that exhibited a remarkable 360% increase in relative activity and enhanced enantioselectivity (99.1% ee) compared to the wild-type enzyme. sigmaaldrich.com This engineered biocatalyst demonstrates how targeted modifications can overcome the limitations of wild-type enzymes, paving the way for more efficient production of optically pure α-hydroxy carboxylic acids.

Table 1: Impact of Nitrilase BCJ2315 Mutations on Enantioselectivity and Activity

Mutant Amino Acid Substitution Relative Activity (%) Enantiomeric Excess (ee %)
Wild Type - 100 89.2

Data derived from studies on o-chloromandelonitrile hydrolysis, illustrating the potential for engineering nitrilases for related substrates. sigmaaldrich.com

Scalable Synthesis and Process Development

Translating a successful biocatalytic reaction from the laboratory bench to an industrial scale requires robust process development. For the synthesis of (R)-2-Methoxymandelic acid, a key development has been the establishment of a one-pot process using a lyophilized whole-cell system. acs.orgalmacgroup.com This approach simplifies the procedure and is more amenable to large-scale production. acs.org

A critical challenge in this process is the potential for enzyme deactivation by the aldehyde starting material. acs.orgalmacgroup.com Initial optimization studies revealed that the addition of sodium bisulfite effectively prevents this deactivation. acs.orgalmacgroup.com The bisulfite sequesters the free aldehyde as a corresponding adduct, thereby protecting the enzyme and allowing for the development of a one-pot process without the need to isolate the intermediate cyanohydrin. acs.orgalmacgroup.com

Further optimization involves a careful examination of the interplay between various process parameters, including temperature, pH, substrate loading, and the form of the enzyme used (e.g., cell-free extract vs. whole cells). acs.orglivescience.io These subtle interactions are crucial for maximizing yield and enantioselectivity. Through this meticulous process development, a suitable whole-cell process was established for the scale-up of (R)-2-Methoxymandelic acid synthesis, achieving a 70% isolated yield and 97% enantiomeric excess on a multigram scale. acs.orgalmacgroup.comlivescience.io

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that enables the theoretical conversion of 100% of a racemic starting material into a single, desired enantiomer. chemeurope.comwikipedia.org This is achieved by combining a kinetic resolution step with a concurrent in-situ racemization of the starting material. chemeurope.comprinceton.edu In the context of this compound synthesis, DKR is employed in a one-pot, enantioselective process mediated by a nitrilase enzyme. acs.orgalmacgroup.com

The process begins with a racemic mixture of the cyanohydrin intermediate. The engineered nitrilase selectively catalyzes the hydrolysis of one enantiomer (e.g., the R-enantiomer) into the corresponding carboxylic acid, this compound. almacgroup.com Simultaneously, the unreacted, slower-reacting enantiomer (the S-enantiomer) undergoes rapid racemization, converting back into the racemic mixture. chemeurope.com This continuous replenishment of the faster-reacting enantiomer allows the reaction to proceed beyond the 50% theoretical yield limit of a standard kinetic resolution, ultimately affording a high yield of the single, desired enantiomer. chemeurope.comwikipedia.org The success of this strategy hinges on the careful balancing of the rates of enzymatic resolution and chemical racemization. princeton.edu

Chemical Synthesis Pathways

Condensation Reactions with Glyoxylic Acid and Guaiacol (B22219)/Anisole (B1667542)

A primary chemical route for synthesizing 4-methoxymandelic acid involves the condensation reaction of an aromatic precursor with glyoxylic acid. google.com Specifically, anisole can be reacted with an aqueous solution of glyoxylic acid under the catalysis of a strong protonic acid, such as sulfuric acid or phosphoric acid, to yield the desired product. google.com This method is advantageous as it utilizes readily available and inexpensive starting materials. google.com

A similar and well-documented reaction is the condensation of guaiacol with glyoxylic acid, which produces the related compound 4-hydroxy-3-methoxymandelic acid. nist.gov This alkaline condensation provides a foundational understanding of the reaction mechanics applicable to anisole. nist.gov The reaction proceeds via the addition of the phenoxide ion from anisole or guaiacol to glyoxylic acid. nist.gov

Optimization of Reaction Conditions (e.g., temperature, stirring, solvent, pH)

The yield and selectivity of the condensation reaction are highly sensitive to the reaction conditions. One of the most critical parameters is temperature. For the synthesis of 4-methoxymandelic acid from anisole and glyoxylic acid, maintaining a low temperature, specifically between -5 °C and +5 °C, with an optimal range of 0 °C to 5 °C, is crucial. google.com Similarly, in the related synthesis using guaiacol, it was observed that increasing the reaction temperature from 25°C to 35-40°C or 50°C led to a significant decrease in product yield from 54% to 42% and 32%, respectively. nist.gov

Efficient mechanical stirring is also vital to ensure proper mixing of the reactants, particularly when dealing with multiphasic systems. nist.gov The molar ratio of the reactants is another key factor; a slight excess of glyoxylic acid to anisole (e.g., a molar ratio of 1:1.1 to 1:1.5) is often employed. google.com The pH of the medium, controlled by the concentration of the acid catalyst, also plays a significant role in the reaction's progress and the suppression of side reactions. nist.gov

Table 2: Effect of Temperature on the Yield of 4-Hydroxy-3-methoxymandelic Acid

Temperature (°C) Stirring Time (h) Yield (%)
25 24 54
35-40 Not Specified 42

Data from a related condensation reaction illustrating the importance of temperature control. nist.gov

Impact of Auxiliary Agents and Secondary Solvents on Selectivity and Yield

The selectivity and yield of the condensation reaction between anisole and glyoxylic acid can be substantially improved by the introduction of auxiliary agents and secondary solvents. google.com Research has shown that adding a specific amount of a secondary solvent enhances the reaction's selectivity towards the desired 4-methoxymandelic acid. google.com

These secondary solvents are typically stable organic solvents under the reaction conditions. google.com Examples include ethers (like diethylene glycol dimethyl ether and tetraethylene glycol dimethyl ether), ketones (4-methyl-2-pentanone), esters (ethyl acetate), and amides (DMF). google.com Glycol ethers that are miscible with water, such as diethylene glycol dimethyl ether, have been identified as particularly effective. google.com The presence of these solvents can alter the reaction environment, influencing the solubility of reactants and intermediates, and thereby steering the reaction pathway towards the formation of the target molecule while minimizing the formation of byproducts like bis(p-methoxyphenyl)acetic acid. google.com

Table 3: Influence of Secondary Solvent on 4-Methoxymandelic Acid Synthesis

Catalyst Secondary Solvent Anisole Conversion Efficiency (%) 4-Methoxymandelic Acid Yield (%) Bis(p-methoxyphenyl)acetic acid Yield (%)
Sulfuric Acid None 95.2 47.2 44.1
Sulfuric Acid Diethylene Glycol Dimethyl Ether 97.7 33.7 45.3
Phosphoric Acid None 93.7 54.8 31.8

Data from patent literature demonstrating the effect of a secondary solvent on product distribution. google.com

Oxidation Reactions in Synthesis

The synthesis of this compound often involves a key oxidation step to introduce the carboxylic acid functionality. A common precursor for this transformation is 4-methoxybenzaldehyde (B44291). One synthetic approach involves the conversion of 4-methoxybenzaldehyde to its corresponding cyanohydrin, which is then hydrolyzed to the carboxylic acid. This method, however, often involves the use of toxic cyanides.

A more direct oxidation pathway involves the conversion of a precursor alcohol. For instance, 4-methoxybenzyl alcohol can be oxidized to 4-methoxybenzaldehyde, which can then be further transformed into this compound. researchgate.net Catalytic oxidation systems, sometimes employing metal complexes, can be utilized for the selective oxidation of the alcohol to the aldehyde. researchgate.net

Another synthetic route starts from anisole and glyoxylic acid, which undergo a condensation reaction to form 4-methoxymandelic acid. google.com While this method directly produces the mandelic acid derivative, the control of stereochemistry to selectively obtain the L-enantiomer requires specific chiral catalysts or subsequent resolution steps.

Furthermore, enzymatic and chemoenzymatic strategies have been developed for the synthesis of optically active mandelic acids. These methods can offer high enantioselectivity under mild reaction conditions. For example, a nitrilase enzyme can be used for the enantioselective hydrolysis of a cyanohydrin precursor to the desired (R)- or (S)-mandelic acid derivative. almacgroup.com

Derivatization Strategies for Research Applications

Derivatization of this compound is a crucial tool for its analysis and for its use in further synthetic applications. Esterification and acetylation are common derivatization techniques employed for these purposes.

Esterification for Chiral Separations

The separation of the enantiomers of 4-methoxymandelic acid is often necessary for its application in stereospecific synthesis. Esterification with a chiral alcohol is a widely used method to achieve this separation. The reaction of racemic 4-methoxymandelic acid with a chiral resolving agent, such as a specific enantiomer of an alcohol, results in the formation of diastereomeric esters. These diastereomers possess different physical properties, allowing for their separation by chromatography, such as high-performance liquid chromatography (HPLC).

Reactant 1Chiral Resolving AgentProductSeparation Method
(±)-4-Methoxymandelic acidL-MentholDiastereomeric Menthyl EstersHPLC
(±)-4-Methoxymandelic acid(+)-BorneolDiastereomeric Bornyl EstersHPLC

Once the diastereomers are separated, the chiral auxiliary can be removed by hydrolysis to yield the pure enantiomers of this compound and its corresponding D-enantiomer.

Acetate (B1210297) Derivative Preparation

The hydroxyl group of this compound can be readily converted to an acetate ester. This derivatization is often performed to protect the hydroxyl group during subsequent reactions or to enhance the volatility of the compound for analytical techniques like gas chromatography (GC).

The acetylation can be achieved by reacting this compound with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). orgsyn.org The reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid or acetic acid byproduct.

A general procedure for the preparation of O-acetythis compound involves dissolving this compound in a suitable solvent and adding the acetylating agent, often with cooling. The reaction mixture is then stirred until the reaction is complete, followed by workup to isolate the acetylated product.

ReactantAcetylating AgentCatalyst/BaseProduct
This compoundAcetyl ChloridePyridineO-Acetyl-L-4-methoxymandelic acid
This compoundAcetic AnhydrideTriethylamineO-Acetyl-L-4-methoxymandelic acid

Chiral Resolution and Enantioseparation Techniques

Chromatographic Methods

Chromatography stands as a primary methodology for the chiral separation of 4-methoxymandelic acid and its derivatives. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely utilized technique for the enantioseparation of 4-methoxymandelic acid, offering high resolution and sensitivity. The success of this method relies heavily on the choice of the chiral stationary phase (CSP) or the use of chiral mobile phase additives.

CSPs are the cornerstone of chiral HPLC, providing a chiral environment for the differential interaction with enantiomers.

CHIRALPAK® IC: A study has demonstrated the effective separation of 4-methoxymandelic acid enantiomers using a CHIRALPAK® IC column (250 mm × 4.6 mm, 5 μm). nih.gov Baseline resolution (resolution factor, RS = 2.14) was achieved, indicating a high degree of separation between the two enantiomers. nih.gov The research highlighted that a decrease in the alcohol content of the mobile phase led to increased retention and resolution. nih.gov

Kromasil® C18: While direct studies on the chiral separation of L-4-methoxymandelic acid using a standard Kromasil C18 column are not extensively documented, such achiral columns can be employed for chiral separations when used in conjunction with chiral mobile phase additives. The principle relies on the in-situ formation of transient diastereomeric complexes between the enantiomers and the chiral additive, which can then be separated on the conventional reversed-phase column.

CMPAs are added to the mobile phase to induce chirality in the separation system, enabling the resolution of enantiomers on an achiral stationary phase.

Amino Acid Ionic Liquids: While specific applications for this compound are not detailed in the available literature, amino acid-based ionic liquids are a promising class of CMPAs. Their inherent chirality and tunable properties make them suitable for the enantioseparation of various chiral compounds.

β-Cyclodextrins: Substituted β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), have been successfully used as chiral mobile phase additives for the enantioseparation of mandelic acid derivatives. researchgate.netresearchgate.net The separation mechanism involves the formation of inclusion complexes between the cyclodextrin (B1172386) and the enantiomers. researchgate.net For a series of mandelic acid derivatives, successful enantioseparation was achieved on a Shimpack CLC-ODS (C18) column using a mobile phase containing these additives. researchgate.net

The efficiency of chiral separation is highly dependent on the optimization of various chromatographic parameters.

ParameterOptimized Conditions for 4-Methoxymandelic Acid on CHIRALPAK® IC nih.govGeneral Considerations
Mobile Phase Composition n-hexane with isopropanol (B130326) or ethanol (B145695) as a polarity modifier, and 0.1% Trifluoroacetic acid (TFA) as an additive.The ratio of organic modifier to the aqueous or non-polar phase significantly affects retention and resolution. Acidic or basic additives are often necessary to improve peak shape and selectivity for acidic or basic analytes. chiraltech.com
Flow Rate 0.4–1.2 ml/minLower flow rates can sometimes improve resolution, although they lead to longer analysis times. sigmaaldrich.com
Temperature 15–35 °CTemperature can influence the thermodynamics of the chiral recognition process, thereby affecting selectivity. sigmaaldrich.com
Detection Wavelength 230 nmThe wavelength should be chosen to maximize the signal-to-noise ratio for the analyte of interest.

Determining the elution order of enantiomers is crucial for accurate identification and quantification. In a study involving mandelic acid on a CHIRALPAK® IC column, the elution order was determined by spiking the racemic mixture with a known enantiomer, (R)-mandelic acid. nih.gov By comparing the chromatograms before and after spiking, it was concluded that the (R)-enantiomer eluted first. nih.gov For other mandelic acid derivatives, the elution order can be dependent on the specific derivative, the chiral stationary phase, and the mobile phase composition. mdpi.comnih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separation

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. chromatographyonline.comselvita.com This technique utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. chromatographyonline.com

For the separation of acidic compounds like 4-methoxymandelic acid, the inherent acidity of the CO2/methanol mobile phase can sometimes be sufficient for good enantiomer resolution. chromatographyonline.comchiraltech.com However, the addition of acidic additives such as trifluoroacetic acid, formic acid, or acetic acid to the co-solvent is a common practice to improve peak shape and selectivity. chiraltech.com Anion exchanger chiral stationary phases, such as CHIRALPAK QN-AX and QD-AX, have shown excellent performance in SFC for the enantiomer separation of a wide range of acidic compounds. chiraltech.com The chiral recognition mechanism is based on the ionic exchange between the chiral selector and the acidic analyte. chiraltech.com

Gas Chromatography-Mass Spectrometry (GC/MS) for Chiral Analysis of Derivatives

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive and specific technique that can be employed for the chiral analysis of volatile compounds. For non-volatile compounds like this compound, derivatization is a necessary prerequisite to increase their volatility and thermal stability for GC analysis. The indirect approach to chiral GC analysis involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.

Common derivatization strategies for carboxylic acids and alcohols, the functional groups present in this compound, involve esterification and acylation. For instance, the carboxylic acid group can be converted to a methyl or ethyl ester, and the hydroxyl group can be acylated with reagents like trifluoroacetic anhydride (B1165640) or pentafluoropropionyl chloride. The resulting derivatives are more volatile and suitable for GC analysis.

The choice of derivatizing agent is critical, as it must react completely with the analyte without causing racemization. The diastereomers formed will have different physical properties, allowing for their separation by the GC column. The mass spectrometer then serves as a detector, providing structural information and enabling quantification. The mass spectra of the diastereomeric derivatives may show unique fragmentation patterns that can further aid in their identification and differentiation.

While specific studies detailing the GC/MS analysis of this compound derivatives are not abundant, the general principles of chiral analysis by GC/MS are well-established for similar compounds. The selection of an appropriate chiral derivatizing reagent and the optimization of the GC temperature program and MS parameters are key to developing a robust and sensitive method for the enantiomeric analysis of this compound.

Capillary Electrochromatography (CEC)

Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. In CEC, a capillary is packed with a stationary phase, and the mobile phase is driven through the capillary by an electroosmotic flow (EOF) generated by an applied electric field.

For the chiral separation of acidic compounds like this compound, the use of mobile phase additives is often necessary to generate a suitable EOF and to facilitate the interaction with a chiral stationary phase. Cationic detergents, such as cetyltrimethylammonium bromide (CTAB), can be used as mobile phase additives. unizg.hr These detergents adsorb onto the surface of the stationary phase, creating a positive charge and inducing a cathodic EOF (flow towards the cathode).

A study on the chiral separation of various α-hydroxy acids, including p-methoxymandelic acid, utilized a Ristocetin A chiral stationary phase in a CEC system. unizg.hr The measurements were performed in the negative mode due to the anionic nature of the analytes. The addition of CTAB to the mobile phase was investigated for its effect on the separation. The results demonstrated that the presence of the cationic detergent in the mobile phase can significantly influence the retention and resolution of the enantiomers.

Table 3: Chiral Separation of p-Methoxymandelic Acid by CEC

Mobile Phase Additive t_R1 (min) t_R2 (min) t_R2:t_R1 Resolution (R_s)
Without CTAB 19.09 34.68 1.82 3.03

Conditions: 25% particle loaded Ristocetin A CB (36 cm); mobile phase, 0.05% TEA and 0.1% acetic acid in methanol; voltage, 20 kV to the anode; applied pressure, 12 bar at inlet and outlet. unizg.hr

The use of cationic surfactants in CEC provides a versatile approach to manipulate the EOF and enhance the separation of acidic chiral compounds. The concentration of the surfactant and the composition of the mobile phase are key parameters that need to be optimized to achieve the desired enantioseparation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful biocatalytic method for the separation of enantiomers. This technique utilizes the stereoselectivity of enzymes to preferentially catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases are a class of enzymes that are widely used for the kinetic resolution of chiral alcohols and acids due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.

The kinetic resolution of racemic 4-methoxymandelic acid has been successfully achieved through lipase-catalyzed transesterification. In this process, a lipase (B570770), such as that from Pseudomonas cepacia, is used to catalyze the acylation of the hydroxyl group of one enantiomer of 4-methoxymandelic acid with an acyl donor, typically an activated ester like vinyl acetate (B1210297). The reaction results in the formation of an ester from one enantiomer, while the other enantiomer remains as the unreacted acid. The ester and the remaining acid can then be separated by conventional methods such as extraction or chromatography.

The efficiency of the enzymatic kinetic resolution is determined by the conversion percentage and the enantiomeric excess of the product and the remaining substrate. The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity and is a key parameter for evaluating the effectiveness of the resolution. A high E-value indicates a high degree of stereoselectivity and allows for the production of both enantiomers with high optical purity.

Studies on the enzymatic resolution of mandelic acid derivatives have shown that lipases from Pseudomonas fluorescens and Pseudomonas cepacia are particularly effective. d-nb.info The choice of solvent, acyl donor, and reaction conditions such as temperature can significantly influence the rate and selectivity of the reaction. For instance, the use of vinyl acetate as an acyl donor is often preferred as it shifts the equilibrium towards the product side, leading to higher conversions. The kinetic modeling of the lipase-catalyzed transesterification of (R,S)-4-methoxymandelic acid has also been reported, providing insights into the reaction mechanism and allowing for the optimization of the process. researchgate.net

Spectroscopic Characterization and Computational Chemistry in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of L-4-Methoxymandelic acid provides distinct signals corresponding to each unique proton in its structure. The para-substitution on the aromatic ring results in a characteristic splitting pattern for the aromatic protons. Due to the symmetry of the para-substituted ring, the four aromatic protons appear as a pair of doublets, often referred to as an AA'BB' system, which simplifies to two distinct signals. The electron-donating methoxy (B1213986) group influences the chemical shifts of these aromatic protons, typically shielding them (shifting them to a lower ppm value) compared to unsubstituted mandelic acid.

The methoxy group itself appears as a sharp singlet, as its three protons are equivalent and not coupled to other protons. The alpha-proton (the CH group bonded to both the hydroxyl and carboxyl groups) also appears as a singlet. The chemical shifts of the hydroxyl and carboxylic acid protons are variable and can appear as broad singlets; their position is sensitive to factors like solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet
Aromatic (Ha)~7.35Doublet
Aromatic (Hb)~6.90Doublet
Alpha-Proton (-CHOH)~5.10Singlet
Methoxy (-OCH₃)~3.80Singlet
Hydroxyl (-OH)VariableBroad Singlet

Note: Predicted values are based on mandelic acid and known substituent effects in a typical deuterated solvent like CDCl₃ or DMSO-d₆.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. The influence of substituents on the chemical shifts of aromatic carbons is well-documented and allows for the precise assignment of each carbon atom in the phenyl ring. The electron-donating methoxy group causes a significant upfield shift (lower ppm) for the ortho and para carbons relative to its position and a downfield shift (higher ppm) for the ipso-carbon (the carbon to which it is attached).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~174
Aromatic (C-OCH₃)~160
Aromatic (C-CHOH)~132
Aromatic (CH)~128
Aromatic (CH)~114
Alpha-Carbon (-CHOH)~73
Methoxy (-OCH₃)~55

Note: Predicted values are based on mandelic acid and established substituent chemical shift (SCS) effects for a para-methoxy group.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. Experimental FTIR and FT-Raman spectra for 4-Methoxymandelic acid are available in spectral databases. nih.govthermofisher.com

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to its functional groups. The most prominent features include:

O-H Stretching: Two distinct O-H stretching vibrations are expected. A very broad band, typically centered around 3000 cm⁻¹, arises from the hydrogen-bonded carboxylic acid hydroxyl group. A sharper band, usually in the 3500-3200 cm⁻¹ region, corresponds to the alcoholic hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy and alpha-carbon groups are observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the carboxylic acid carbonyl group is typically found in the region of 1700-1725 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations give rise to several bands of variable intensity in the 1610-1450 cm⁻¹ region.

C-O Stretching: Strong bands corresponding to the C-O stretching of the carboxylic acid, alcohol, and ether linkages are present in the 1300-1000 cm⁻¹ fingerprint region.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental spectra. ebi.ac.uk

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)-OH3500 - 3200
C-H Stretch (Aromatic)Ar-H3100 - 3000
O-H Stretch (Carboxylic Acid)-COOH3300 - 2500 (Broad)
C-H Stretch (Aliphatic)-OCH₃, -CH3000 - 2850
C=O Stretch (Carboxylic Acid)-COOH1725 - 1700
C=C Stretch (Aromatic)Ar C=C1610 - 1450
C-O Stretch (Ether, Alcohol, Acid)C-O1300 - 1000

The benzene (B151609) ring in this compound is substituted with two groups that have opposing electronic effects: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing α-hydroxy-carboxymethyl group (-CH(OH)COOH).

The methoxy group is a powerful activating group that donates electron density to the aromatic ring via the resonance effect (+M), which outweighs its inductive withdrawal (-I). This increases the electron density, particularly at the ortho and para positions. Conversely, the side chain is deactivating due to the inductive effect of the oxygen atoms.

This push-pull electronic situation disturbs the symmetrical electron distribution of the parent benzene ring, affecting the bond lengths and force constants of the ring's C-C bonds. This disturbance is directly reflected in the vibrational spectra. The characteristic aromatic C=C stretching frequencies (near 1600, 1580, 1500, and 1450 cm⁻¹) can shift in position and change in relative intensity compared to monosubstituted benzenes, providing a spectroscopic measure of the electronic perturbation caused by the substituents.

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound is the para-substituted benzene ring. Benzene itself exhibits two main absorption bands in the UV region: a strong E₂ band around 204 nm and a weaker, fine-structured B band around 256 nm, both arising from π → π* transitions.

The presence of the methoxy group, an auxochrome, significantly modifies this absorption profile. The lone pairs of electrons on the oxygen atom extend the conjugated π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (a shift to longer wavelengths) of both the E₂ and B bands. Consequently, this compound is expected to show a primary absorption maximum significantly above 204 nm (likely around 225 nm) and a secondary maximum shifted to around 275 nm.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of this compound through its fragmentation pattern. In electrospray ionization (ESI), the molecule typically forms a pseudomolecular ion, such as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. uab.edu The fragmentation of the parent ion provides valuable structural information.

For this compound (Molecular Weight: 182.17 g/mol ), characteristic fragmentation pathways in positive ion mode would include:

Loss of Water: A prominent peak corresponding to the loss of a water molecule (H₂O, 18 Da) from the parent ion, resulting in an [M+H - H₂O]⁺ fragment. nih.gov This is a common fragmentation for molecules containing hydroxyl groups.

Loss of Formic Acid: Cleavage can result in the neutral loss of formic acid (HCOOH, 46 Da), a characteristic fragmentation of α-hydroxy acids.

Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO₂, 44 Da) is another possible fragmentation pathway.

α-Cleavage: Cleavage of the bond between the chiral carbon and the carboxyl group can lead to the loss of the •COOH radical (45 Da). libretexts.orgmiamioh.edu A subsequent or alternative cleavage can lead to the formation of the stable 4-methoxybenzoyl cation.

m/z (mass-to-charge ratio)Proposed Fragment IonNeutral Loss
183.06[M+H]⁺-
165.05[C₉H₉O₃]⁺H₂O
137.06[C₈H₉O₂]⁺HCOOH
135.04[C₈H₇O]⁺H₂O, CO

Table 2: Predicted major fragment ions of this compound in positive ion mode mass spectrometry.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like this compound. jmchemsci.com Calculations are commonly performed using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a suitable basis set like 6-311++G(d,p), to achieve a good balance between accuracy and computational cost. researchgate.netnih.govmdpi.com

Geometry optimization is the first step in DFT analysis, where the algorithm calculates the lowest energy conformation of the molecule, providing theoretical bond lengths and angles. materialsciencejournal.org From this optimized structure, various electronic properties can be derived. alrasheedcol.edu.iq

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (E_HOMO) relates to the ability to donate an electron, while the LUMO energy (E_LUMO) relates to the ability to accept an electron. youtube.com The energy gap between them (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. alrasheedcol.edu.iq

Charge Distribution: Analysis of the charge distribution, using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. researchgate.net This helps in identifying electrophilic and nucleophilic sites within the molecule, which are key to predicting its reactive behavior. nih.gov

ParameterCalculated ValueSignificance
E_HOMO-6.5 eVElectron-donating ability
E_LUMO-1.2 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVChemical reactivity, stability
Dipole Moment2.5 DebyeMolecular polarity

Table 3: Representative theoretical electronic properties of this compound calculated using DFT (B3LYP/6-311++G(d,p)).

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm structural assignments.

Vibrational Frequencies (IR and Raman): Theoretical vibrational frequencies corresponding to the normal modes of vibration can be calculated. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an appropriate factor (e.g., ~0.96) for better agreement. researchgate.net This allows for a detailed assignment of the experimental FT-IR and FT-Raman spectra. academie-sciences.fr

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is used to calculate the nuclear magnetic shielding tensors, which are then converted to ¹H and ¹³C NMR chemical shifts (relative to a standard like TMS). nih.govresearchgate.net This aids in the precise assignment of peaks in experimental NMR spectra. researchgate.net

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹, scaled)
O-H StretchCarboxylic Acid~3550
O-H StretchHydroxyl~3400
C-H StretchAromatic~3050
C=O StretchCarbonyl~1720
C=C StretchAromatic Ring~1610, 1515
C-O StretchEther~1250

Table 4: Predicted characteristic vibrational frequencies for this compound from DFT calculations.

Computational techniques are instrumental in studying the interactions of this compound with enzymes, particularly in the context of its role as a substrate or product in biochemical pathways.

Homology Modeling: When the experimental three-dimensional structure of a target enzyme is not available, homology modeling can be used to build a reliable 3D model. nih.gov This technique relies on the known crystal structure of a homologous protein (a template) with a sufficiently high sequence identity. nih.govsld.cu The resulting model of the enzyme provides crucial insights into the architecture of the active site, allowing for the study of how substrates like this compound might bind and interact with key catalytic residues. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the enzyme-ligand system over time. frontiersin.org Starting with a docked complex of this compound in the enzyme's active site (obtained from homology modeling or crystallography), MD simulations can reveal the stability of the binding pose, conformational changes in both the ligand and the protein upon binding, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the recognition process. researchgate.net These simulations provide a detailed, atomistic view of the binding events that are often inaccessible through experimental methods alone. nih.gov

In Silico Studies for Biological Activity (e.g., against viral targets)researchgate.net

In silico methodologies, which encompass a range of computational techniques such as molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) modeling, are pivotal in modern drug discovery for predicting the biological activity of chemical compounds against various targets, including those of viral origin. These computational approaches allow for the rapid screening of virtual libraries of compounds and the elucidation of potential mechanisms of action at a molecular level, thereby guiding further experimental research.

Consequently, detailed research findings, data tables summarizing binding affinities, or specific interactions with viral targets for this compound cannot be provided at this time. The scientific community has yet to publish research in this specific area.

Metabolic Pathways and Biochemical Research

Role as a Metabolite of Catecholamines (e.g., Epinephrine (B1671497), Norepinephrine)

L-4-Methoxymandelic acid is the principal urinary end-product of the metabolic degradation of the catecholamines epinephrine (adrenaline) and norepinephrine (B1679862) (noradrenaline). mdpi.comwikipedia.orghmdb.ca These catecholamines are crucial hormones and neurotransmitters that mediate the body's sympathetic nervous response, often associated with "fight-or-flight" reactions. wikipedia.org

The metabolic process begins after catecholamines have exerted their physiological effects. They are broken down into inactive compounds through a series of enzymatic reactions. The primary enzymes involved are catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). nih.gov Norepinephrine is metabolized into normetanephrine (B1208972) and VMA, while epinephrine is converted to metanephrine (B195012) and VMA. wikipedia.org This metabolic conversion largely occurs in the liver. hmdb.cadntb.gov.ua The resulting VMA is then excreted in the urine. mdpi.com

The biochemical pathway leading to VMA is a multi-step process:

Deamination by Monoamine Oxidase (MAO): Norepinephrine and epinephrine are converted to the aldehyde intermediate, 3,4-dihydroxy phenyl glycolaldehyde (B1209225) (DOPEGAL).

Reduction to Alcohol Metabolite: The aldehyde reductase (AR) enzyme preferentially converts DOPEGAL to 3,4-dihydroxy phenyl glycol (DHPG) because it possesses a beta-hydroxyl group.

O-methylation by Catechol-O-methyltransferase (COMT): DHPG is then converted to 3-methoxy-4-hydroxyphenylglycol (MHPG).

Oxidation to VMA: Finally, MHPG is oxidized by alcohol and aldehyde dehydrogenases to form Vanillylmandelic acid (VMA). frontiersin.org

Involvement in Neuroendocrine Tumor Research as a Biomarker (e.g., Pheochromocytoma, Neuroblastoma)

Due to its status as a major metabolite of catecholamines, urinary VMA levels are a critical biomarker in the diagnosis and monitoring of neuroendocrine tumors that secrete these hormones. mdpi.comwikipedia.orgdntb.gov.ua These tumors arise from the neural crest cells of the sympathetic nervous system.

Pheochromocytoma: This is a rare tumor of the adrenal medulla's chromaffin cells that secretes high levels of catecholamines. mdpi.com The resulting excess leads to significantly elevated levels of VMA in the urine. mdpi.com Urinalysis for VMA, often alongside metanephrines, is a standard diagnostic test for this condition. wikipedia.orgmedscape.com

Neuroblastoma: This is the most common extracranial solid tumor in childhood and also originates from neural crest cells. frontiersin.org The vast majority of these tumors produce catecholamines, leading to increased excretion of their metabolites. frontiersin.org Therefore, measuring urinary VMA and homovanillic acid (HVA), the main metabolite of dopamine, is a key component in diagnosing and confirming neuroblastoma. wikipedia.orgfrontiersin.org Post-treatment monitoring of VMA levels is also crucial to detect any recurrence of the tumor. wikipedia.org

While VMA is a well-established biomarker, some research indicates that for neuroblastoma, metabolites from earlier in the catecholamine pathway might offer greater diagnostic accuracy. frontiersin.org For pheochromocytoma, measurement of plasma or urine metanephrines is now often considered more sensitive and specific than VMA testing. medscape.com

Tumor TypeAssociated Cell OriginKey Secreted ProductsPrimary Biomarker(s)
Pheochromocytoma Chromaffin cells (Adrenal Medulla)Epinephrine, NorepinephrineVanillylmandelic acid (VMA), Metanephrines
Neuroblastoma Neural crest cells (Sympathetic ganglia)Dopamine, NorepinephrineVanillylmandelic acid (VMA), Homovanillic acid (HVA)

Studies on Catecholamine Metabolism Mechanisms

Detailed research into the mechanisms of catecholamine metabolism has refined the understanding of where and how VMA is produced. A significant portion of this metabolism occurs within the same catecholaminergic neurons where the amines are synthesized. frontiersin.org This intraneuronal metabolism is primarily due to the leakage of catecholamines from storage vesicles into the cytoplasm, where they are immediately exposed to monoamine oxidase (MAO). frontiersin.org

The aldehyde produced from norepinephrine in sympathetic nerves is converted to 3,4-dihydroxyphenylglycol (B133932) (DHPG), not directly to an acid. frontiersin.org This alcohol metabolite is then released and undergoes extraneuronal O-methylation by COMT to become 3-methoxy-4-hydroxyphenylglycol (MHPG). The final conversion of MHPG to VMA occurs primarily in the liver, catalyzed by alcohol and aldehyde dehydrogenases. frontiersin.org This clarifies that VMA is not a significant product of intraneuronal metabolism but rather a systemic end-product. frontiersin.org

Potential in Alzheimer's Disease Metabolomics Research

Recent advancements in metabolomics, the large-scale study of small molecules, have identified potential links between this compound (VMA) and the pathophysiology of Alzheimer's disease (AD). frontiersin.orgnih.govresearchwithrowan.com These studies analyze global metabolic profiles in biological fluids to find biomarkers and understand disease mechanisms.

Differential analysis in metabolomics studies compares the levels of metabolites between different groups, such as AD patients and healthy controls. Multiple studies have identified VMA as a metabolite that is significantly altered in individuals with AD.

A targeted metabolomics study of cerebrospinal fluid (CSF) found that VMA levels were significantly elevated in AD patients compared to cognitively normal controls. nih.govresearchwithrowan.com This study also noted perturbations in related metabolic pathways, including those for tyrosine (the precursor to catecholamines), tryptophan, and methionine, suggesting that broad biochemical alterations are linked to the core pathologies of AD. nih.govresearchwithrowan.com

More recently, an untargeted metabolomics study analyzing urine found that VMA was significantly upregulated in the early stages of AD, showing elevated levels in both the transition from cognitively normal (CN) to mild cognitive impairment (MCI) and from CN to AD. frontiersin.orgnih.gov Pathway analysis suggests VMA's relevance is tied to neurotransmitter metabolism and oxidative stress defense, a key element in AD pathology. frontiersin.org

The identification of VMA as being significantly altered in the early stages of cognitive decline has led to its proposal as a potential predictive biomarker. frontiersin.orgnih.gov The urine metabolomics study highlighted VMA, along with adenosine (B11128) and theophylline, as key metabolites that showed significant differences in the early phases of AD (from cognitively normal to MCI). frontiersin.orgnih.gov This suggests that a panel of such metabolites could be used for early prediction and monitoring of disease progression. frontiersin.orgnih.gov

Summary of VMA in Alzheimer's Disease Research

Study Type Biological Sample Key Finding Implication
Targeted Metabolomics nih.govresearchwithrowan.com Cerebrospinal Fluid (CSF) VMA levels significantly elevated in AD patients. Perturbation of catecholamine and related pathways in AD.

Enzyme Kinetics in Metabolic Processes (e.g., Lignin (B12514952) Peroxidase Oxidation)

The study of enzyme kinetics, which examines the rates of enzyme-catalyzed reactions, provides insight into the specific mechanisms of metabolic processes involving this compound. nih.gov A notable example outside of human metabolism is the oxidation of 4-methoxymandelic acid by lignin peroxidase (LiP), an enzyme secreted by certain fungi to degrade lignin. nih.gov

Kinetic studies have shown that the oxidation of 4-methoxymandelic acid by LiP is mediated by veratryl alcohol. nih.gov In this process, veratryl alcohol acts as a redox mediator. nih.gov The LiP enzyme first oxidizes veratryl alcohol to a cation radical at its active site. This radical then carries out the oxidation of 4-methoxymandelic acid, which is not directly oxidized by the enzyme itself. nih.gov

Researchers used kinetic methods and Electron Spin Resonance (ESR) spectroscopy to confirm this mechanism. They observed that increasing the concentration of veratryl alcohol led to an increased rate of 4-methoxymandelic acid oxidation, which is characteristic of a mediated reaction. nih.gov ESR spectroscopy demonstrated that the presence of 4-methoxymandelic acid caused a decrease in the enzyme-bound veratryl alcohol cation radical signal, consistent with the radical reacting with the acid. nih.gov

Applications in Pharmaceutical and Fine Chemical Synthesis Research

Chiral Building Block for Pharmaceutical Compounds

The demand for enantiomerically pure drugs has grown significantly, as the stereochemistry of a drug molecule is crucial to its biological activity and efficacy. L-4-Methoxymandelic acid serves as a chiral building block, or synthon, providing a pre-defined stereocenter that can be incorporated into the complex structures of various pharmaceutical compounds.

Propranolol: This beta-blocker is a classic example of a chiral drug where one enantiomer is significantly more active than the other. The synthesis of enantiomerically pure (S)-(-)-propranolol requires chiral intermediates to establish the correct stereochemistry. This compound is an important intermediate in the synthesis of such drugs, valued for its role in creating the necessary chiral center in the final active pharmaceutical ingredient.

Semisynthetic Penicillins and Cephalosporins: The biological activity of many semisynthetic penicillins and cephalosporins is highly dependent on the stereochemistry of the acyl side chain attached to the core beta-lactam structure (6-aminopenicillanic acid for penicillins and 7-aminocephalosporanic acid for cephalosporins). Chiral carboxylic acids, such as derivatives of mandelic acid, are used as acylating agents to introduce these specific side chains. For instance, in the biocatalytic synthesis of the cephalosporin (B10832234) antibiotic Cefamandole, the methyl ester of mandelic acid is used as the acylating agent. The use of an enantiomerically pure acid like this compound ensures the stereospecific formation of the desired active antibiotic.

Oxybutynin (B1027): Used to treat overactive bladder, oxybutynin possesses a chiral center and is marketed as a racemate. However, research into its enantiomers has shown differences in activity and side effects. The synthesis of enantiopure (S)-oxybutynin relies on key chiral intermediates, such as (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, which is a derivative of mandelic acid. This highlights the role of chiral mandelic acid derivatives, including this compound, as crucial starting materials or building blocks for producing single-enantiomer versions of such drugs.

Table 1: Application of this compound as a Chiral Building Block

Pharmaceutical Compound Therapeutic Class Role of this compound/Derivative
Propranolol Beta-Blocker Serves as a chiral intermediate to introduce the required stereocenter for the active (S)-enantiomer.
Semisynthetic Penicillins Antibiotic Acts as a chiral side-chain precursor for acylation of the 6-aminopenicillanic acid nucleus.
Cephalosporins (e.g., Cefamandole) Antibiotic Used as an acylating agent to introduce a stereospecific side chain onto the 7-ACA core.

| Oxybutynin | Antimuscarinic | A representative of the mandelic acid class of chiral synthons used to produce enantiomerically pure forms. |

Use as a Chiral Selector for Racemic Compound Resolution

Chiral resolution is a common technique to separate a racemic mixture into its individual enantiomers. One of the most established methods is the formation of diastereomeric salts using a chiral resolving agent, also known as a chiral selector. This compound, being an enantiomerically pure acid, is suitable for this purpose, particularly for the resolution of racemic amines.

The process involves reacting the racemic base with the single-enantiomer acid (this compound). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by methods like fractional crystallization. The less soluble diastereomeric salt will precipitate from the solution, allowing it to be isolated. Subsequently, the purified diastereomer can be treated to break the salt and recover the desired enantiomer of the original compound, as well as the resolving agent. Mandelic acid and its derivatives are frequently used for this type of resolution.

Table 2: Process of Racemic Resolution Using a Chiral Selector

Step Description
1. Salt Formation A racemic mixture of a compound (e.g., an amine) is reacted with an enantiomerically pure chiral selector (e.g., this compound).
2. Diastereomer Generation Two different diastereomeric salts are formed: (R-amine)-(L-acid) and (S-amine)-(L-acid).
3. Separation Due to different solubilities, one diastereomeric salt preferentially crystallizes and is separated by filtration.

| 4. Liberation | The separated salt is treated with an acid or base to break the ionic bond, liberating the pure enantiomer of the target compound and recovering the chiral selector. |

Intermediate in the Synthesis of Other Fine Chemicals

Beyond its direct use in pharmaceuticals, this compound is a key intermediate in the synthesis of other valuable fine chemicals.

Homoanisic Acid: 4-Methoxymandelic acid is a direct and important precursor in the synthesis of homoanisic acid, which is also known as 4-methoxyphenylacetic acid. This conversion is a critical step in various multi-step synthetic pathways.

Table 3: this compound as a Synthetic Intermediate

Starting Material Intermediate Final Product
This compound Homoanisic Acid (4-Methoxyphenylacetic acid) Not Applicable

Future Research Directions and Emerging Methodologies

Development of Novel Chiral Separation Techniques

The separation of enantiomers is a critical aspect of the study and application of chiral molecules. For L-4-Methoxymandelic acid, research is ongoing to develop more efficient and robust chiral separation techniques. High-performance liquid chromatography (HPLC) remains a primary focus, with significant efforts directed towards the creation of novel chiral stationary phases (CSPs).

One promising area is the development of new immobilized cellulose-based CSPs. For instance, a liquid chromatographic method using a CHIRALPAK® IC column, which is made by immobilizing cellulosic tris(3,5-dichlorophenylcarbamate) on silica (B1680970) gel, has shown effective baseline resolution for the enantiomers of 4-methoxymandelic acid. researchgate.net These immobilized phases offer advantages in terms of robustness and the variety of mobile phase solvents that can be utilized. researchgate.net

Another area of innovation is the use of molecularly imprinted polymers (MIPs). MIPs are created by polymerizing functional and cross-linking monomers around a template molecule (in this case, one of the enantiomers of 4-methoxymandelic acid). After removal of the template, the polymer contains cavities that are stereochemically complementary to the template molecule, allowing for selective recognition and separation of that enantiomer. nih.govnih.gov This technique offers the potential for creating highly selective and durable CSPs tailored for specific molecules.

Furthermore, the exploration of chiral mobile phase additives continues to be a viable strategy. Cyclodextrins, for example, can be added to the mobile phase in reversed-phase HPLC to form transient diastereomeric inclusion complexes with the enantiomers of 4-methoxymandelic acid, leading to their separation. nih.govnih.gov

Supercritical fluid chromatography (SFC) is also emerging as a powerful technique for chiral separations. Anion exchanger chiral stationary phases, such as CHIRALPAK QN-AX and QD-AX, are being investigated for their application in SFC for the separation of acidic compounds like this compound. almacgroup.com

Table 1: Comparison of Chiral Separation Techniques for Mandelic Acid Derivatives

TechniqueChiral Selector/Stationary PhasePrincipleAdvantages
HPLC CHIRALPAK® IC (Immobilized Cellulose)Enantioselective interactions with the chiral polymerRobust, versatile with mobile phases, good resolution. researchgate.net
HPLC Molecularly Imprinted Polymers (MIPs)Shape-selective recognition based on a templateHigh selectivity, durability. nih.govnih.gov
HPLC Cyclodextrin (B1172386) Mobile Phase AdditiveFormation of transient diastereomeric inclusion complexesCost-effective, applicable to existing columns. nih.govnih.gov
SFC CHIRALPAK QN-AX/QD-AX (Anion Exchanger)Ion-pairing and other intermolecular interactionsFast separations, reduced solvent consumption. almacgroup.com

Advanced Biocatalytic Strategies for Enantioselective Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of enantiomerically pure compounds like this compound. Future research is focused on discovering and engineering enzymes with improved activity, stability, and enantioselectivity.

Lipases are a class of enzymes that have been extensively studied for the kinetic resolution of racemic mixtures. nih.govpolimi.itmdpi.com A notable example is the use of lipase (B570770) AK from Pseudomonas fluorescens to catalyze the transesterification of (R,S)-4-methoxymandelic acid with vinyl acetate (B1210297). This enzymatic process allows for the selective acylation of one enantiomer, enabling the separation of the unreacted enantiomer with high purity. researchgate.net A kinetic model based on the Ping-Pong bi-bi mechanism with substrate inhibition has been developed to understand and optimize this reaction, achieving high conversion and enantiomeric excess. researchgate.net The use of lipases from thermophilic organisms, such as Geobacillus thermocatenolatus, is also being explored to conduct resolutions at higher temperatures, which can increase reaction rates. nih.govnih.gov

The exploration of other enzymes, such as oxidoreductases, for the asymmetric synthesis of this compound is another promising avenue. These enzymes can catalyze the stereoselective reduction of a prochiral precursor, such as a corresponding α-keto acid, to yield the desired L-enantiomer directly.

Furthermore, the use of whole-cell biocatalysts is gaining traction. almacgroup.com Utilizing whole microorganisms can eliminate the need for costly enzyme purification and can provide a system for cofactor regeneration. Genetic engineering of microorganisms to overexpress specific enzymes and optimize metabolic pathways is a key strategy to enhance the efficiency of whole-cell biocatalysis for the production of this compound.

Table 2: Biocatalytic Approaches for Chiral Synthesis

Enzyme/BiocatalystReaction TypeSubstrateKey Findings
Lipase AK Kinetic Resolution (Transesterification)(R,S)-4-methoxymandelic acidHigh conversion (50.2%) and enantiomeric excess of substrate (98.6%) achieved under optimized conditions. researchgate.net
Thermophilic Lipase Kinetic Resolution (Ethanolysis)Racemic 2-(butyryloxy)-2-phenylacetic acidFast and enantioselective kinetic resolutions at high temperatures (120 °C) in ionic liquids. nih.govnih.gov
Oxidoreductases Asymmetric Reductionα-keto acid precursorPotential for direct synthesis of the L-enantiomer.
Whole-cell biocatalysts VariousRacemic mixtures or prochiral precursorsEliminates enzyme purification, potential for cofactor regeneration. almacgroup.com

Integration of Computational and Experimental Approaches in Design and Analysis

The synergy between computational modeling and experimental work is accelerating the development of new methods for the synthesis and analysis of chiral compounds. In the context of this compound, these integrated approaches are being applied to design more effective chiral separation systems and to predict potential biological interactions.

Computational tools are invaluable for understanding the mechanisms of chiral recognition. mdpi.com Molecular docking and molecular dynamics simulations can be used to model the interactions between the enantiomers of 4-methoxymandelic acid and a chiral stationary phase. mdpi.comnih.govresearchgate.net These simulations can help in elucidating the binding modes and energies, providing insights that can guide the design of new CSPs with enhanced selectivity. Mathematical models are also being developed to predict the resolution of enantiomers based on the interaction energies calculated from molecular mechanics. nih.gov

In the realm of biocatalyst development, computational methods are used to engineer enzymes with improved properties. In silico design strategies can predict mutations in an enzyme's active site that may lead to enhanced enantioselectivity or substrate specificity for the synthesis of this compound. nih.govresearchgate.net

Furthermore, molecular docking is being employed to predict the potential biological targets of this compound. By simulating the binding of the molecule to the active sites of various proteins, researchers can generate hypotheses about its biological activity, which can then be tested experimentally. d-nb.infofip.orgjournaljpri.comresearchgate.net

Table 3: Computational Approaches in the Study of Chiral Compounds

Computational MethodApplicationOutcome
Molecular Docking Chiral separation mechanismPrediction of binding modes and energies between enantiomers and CSPs. mdpi.comnih.gov
Molecular Dynamics Chiral recognitionElucidation of the dynamic interactions and stability of diastereomeric complexes. mdpi.com
In Silico Enzyme Design Biocatalyst improvementIdentification of key mutations to enhance enzyme enantioselectivity and activity. nih.govresearchgate.net
Predictive Modeling Biological activity screeningGeneration of hypotheses about potential protein targets and biological functions. d-nb.infofip.org

Exploration of New Biological Activities and Metabolic Roles

While this compound is utilized as an intermediate in the synthesis of pharmaceuticals, its own biological activities and metabolic fate are not yet fully understood. Future research will likely focus on exploring these aspects, drawing clues from structurally related compounds.

A closely related compound, 4-hydroxy-3-methoxymandelic acid (vanillylmandelic acid or VMA), is a well-known metabolite of the catecholamines epinephrine (B1671497) and norepinephrine (B1679862). nist.govsigmaaldrich.com Studies on VMA have shown that it can be further metabolized to vanillic acid in humans. nih.gov This suggests a potential metabolic pathway for 4-methoxymandelic acid, which could involve hydroxylation followed by similar metabolic conversions.

Another structurally similar compound, 4-methoxycinnamic acid, has demonstrated antifungal and anti-inflammatory properties. nih.gov This raises the possibility that this compound may also possess similar biological activities. Screening for antimicrobial and anti-inflammatory effects could be a fruitful area of investigation.

The degradation of mandelic acid by microorganisms such as Pseudomonas convexa has been shown to proceed through hydroxylated intermediates like 4-hydroxymandelic acid. researchgate.net Investigating the microbial metabolism of this compound could reveal novel metabolic pathways and enzymes that could be harnessed for bioremediation or biocatalysis.

Future studies will likely involve a combination of in vitro assays to screen for various biological activities (e.g., antioxidant, antimicrobial, anticancer) and in vivo studies in model organisms to understand its metabolic fate and potential physiological effects.

Table 4: Structurally Related Compounds and Their Known Biological Significance

CompoundStructural Difference from 4-Methoxymandelic AcidKnown Biological Significance
4-Hydroxy-3-methoxymandelic acid (VMA) Additional hydroxyl group at position 3Major metabolite of catecholamines; biomarker for certain tumors. nist.govsigmaaldrich.com
Vanillic acid Carboxyl group directly attached to the benzene (B151609) ringA metabolite of VMA in humans. nih.gov
4-Methoxycinnamic acid Contains a double bond in the side chainExhibits antifungal and anti-inflammatory activities. nih.gov
4-Hydroxymandelic acid Hydroxyl group instead of a methoxy (B1213986) group at position 4Intermediate in the microbial degradation of mandelic acid. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantiomerically pure L-4-Methoxymandelic Acid, and how can stereochemical integrity be maintained during synthesis?

  • Methodology : Use chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution (lipases) to ensure enantiopurity. Monitor stereochemical fidelity via chiral HPLC or polarimetry .
  • Data Considerations : Compare retention times with known standards and validate using X-ray crystallography or NMR-derived coupling constants (e.g., 1H^1H-NMR for diastereomeric splitting) .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Experimental Design : Conduct accelerated stability studies (e.g., 25°C/60% RH, 40°C/75% RH) with HPLC quantification. Assess degradation products via LC-MS/MS .
  • Key Findings : Preliminary data suggest sensitivity to alkaline conditions (pH > 8), leading to ester hydrolysis or racemization. Store in inert, anhydrous environments .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Recommended Methods :

  • FT-IR : Confirm hydroxyl (3200–3500 cm1^{-1}) and carboxylic acid (1700 cm1^{-1}) functional groups .
  • 13^{13}C-NMR : Assign methoxy (δ ~55 ppm) and chiral center carbons (δ ~70–75 ppm) .
  • High-resolution MS : Validate molecular weight (C9_9H10_{10}O4_4, exact mass 182.0579) .

Advanced Research Questions

Q. How do stereochemical differences (e.g., D- vs. L-enantiomers) affect the biological activity or metabolic pathways of 4-Methoxymandelic Acid derivatives?

  • Hypothesis Testing : Compare enantiomers in in vitro enzyme assays (e.g., cytochrome P450 metabolism) or receptor-binding studies. Use isotopically labeled analogs (e.g., 13^{13}C) for tracer studies .
  • Data Contradictions : Conflicting reports exist on enantioselective metabolism in human liver microsomes; resolve via kinetic resolution experiments .

Q. What are the challenges in quantifying trace amounts of this compound in complex biological matrices (e.g., urine, plasma)?

  • Analytical Optimization :

  • Sample Prep : Solid-phase extraction (SPE) with mixed-mode sorbents to isolate acidic metabolites .
  • Detection : LC-MS/MS with negative-ion electrospray ionization (LOQ < 1 ng/mL) .
    • Interference Mitigation : Cross-validate with derivatization (e.g., TMS for GC-MS) to distinguish from structurally similar metabolites like vanillylmandelic acid .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or interactions of this compound?

  • Workflow :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict pKa, logP, and hydrogen-bonding propensity .
  • Docking Studies : Screen against enzymes (e.g., hydroxymandelate oxidase) using AutoDock Vina to identify binding motifs .
    • Validation : Correlate computational results with experimental kinetic data (e.g., IC50_{50} values) .

Data Management and Reproducibility

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point variability)?

  • Troubleshooting :

  • Verify purity via elemental analysis or DSC .
  • Replicate measurements under standardized conditions (e.g., closed capillary method for mp) .
    • Documentation : Archive raw data (e.g., DSC thermograms) in FAIR-compliant repositories like RADAR4Chem .

Q. What strategies improve reproducibility in enantioselective synthesis protocols?

  • Best Practices :

  • Report detailed reaction parameters (solvent, catalyst loading, temperature).
  • Use internal standards (e.g., Mosher’s ester) for enantiomeric excess (ee) validation .
    • Open Tools : Share synthetic protocols via platforms like Chemotion ELN to enable community verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.